Tert-butyl 4-(5-iodopyrimidin-2-yl)piperazine-1-carboxylate
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Overview
Description
Tert-butyl 4-(5-iodopyrimidin-2-yl)piperazine-1-carboxylate is a chemical compound with the molecular formula C13H19IN4O2 and a molecular weight of 390.22 g/mol . It is a derivative of piperazine, a heterocyclic organic compound that contains nitrogen atoms at opposite positions in a six-membered ring. This compound is notable for its incorporation of an iodopyrimidine moiety, which can confer unique chemical and biological properties.
Preparation Methods
The synthesis of tert-butyl 4-(5-iodopyrimidin-2-yl)piperazine-1-carboxylate typically involves the reaction of tert-butyl 4-(2-bromoethyl)piperazine-1-carboxylate with 5-iodopyrimidine under suitable conditions . The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF), at elevated temperatures. The product is then purified by recrystallization or chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
Tert-butyl 4-(5-iodopyrimidin-2-yl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom in the iodopyrimidine moiety can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules.
Scientific Research Applications
Tert-butyl 4-(5-iodopyrimidin-2-yl)piperazine-1-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of tert-butyl 4-(5-iodopyrimidin-2-yl)piperazine-1-carboxylate is not well-documented. as a piperazine derivative, it is likely to interact with biological targets through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions. The iodopyrimidine moiety may also play a role in its biological activity by interacting with specific molecular targets .
Comparison with Similar Compounds
Tert-butyl 4-(5-iodopyrimidin-2-yl)piperazine-1-carboxylate can be compared with other piperazine derivatives, such as:
Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate: This compound has an ethoxy-oxoethyl group instead of an iodopyrimidine moiety, which may result in different chemical and biological properties.
Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate: This compound contains a hydrazino-oxoethyl group, which can confer different reactivity and biological activity compared to the iodopyrimidine derivative.
The uniqueness of this compound lies in its iodopyrimidine moiety, which can provide distinct chemical reactivity and potential biological activity compared to other piperazine derivatives.
Biological Activity
Tert-butyl 4-(5-iodopyrimidin-2-yl)piperazine-1-carboxylate, with the CAS number 1027616-32-5, is a chemical compound that has garnered attention for its potential biological activities. This article delves into its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C13H19IN4O2
- Molecular Weight : 390.23 g/mol
- IUPAC Name : this compound
- Purity : Typically >97% in commercial preparations .
The compound features a piperazine ring substituted with a pyrimidine moiety, which is known to enhance its pharmacological properties.
Antimicrobial Properties
Research indicates that compounds containing piperazine and pyrimidine structures exhibit significant antimicrobial activity. For instance, derivatives of piperazine have been studied for their effects against various bacterial strains, including Gram-positive bacteria. The introduction of the iodine atom in the pyrimidine ring may enhance the compound's reactivity and biological efficacy .
Antiviral Activity
Studies have shown that certain piperazine derivatives can inhibit norovirus, a common cause of gastroenteritis. The structural similarity of this compound to known antiviral agents suggests it may possess similar properties .
Synthesis Methods
The synthesis of this compound typically involves the following steps:
- Starting Materials : Tert-butyl piperazine and 5-iodopyrimidine.
- Reaction Conditions : The reaction is usually conducted under inert conditions (e.g., nitrogen atmosphere) to prevent oxidation.
- Yield : Typical yields range from 40% to 70%, depending on the specific synthetic route employed .
Case Study 1: Antimicrobial Efficacy
A study published in Bioorganic & Medicinal Chemistry Letters evaluated various piperazine derivatives for their antimicrobial properties. The results indicated that compounds similar to tert-butyl 4-(5-iodopyrimidin-2-yl)piperazine exhibited potent activity against Staphylococcus aureus and Escherichia coli, suggesting potential as new antimicrobial agents .
Case Study 2: Antiviral Screening
In another investigation focusing on antiviral agents, researchers synthesized several piperazine derivatives and assessed their efficacy against norovirus. The study highlighted that modifications to the pyrimidine ring significantly influenced antiviral activity, with some derivatives achieving IC50 values in the low micromolar range .
Data Summary Table
Property | Value |
---|---|
Molecular Formula | C13H19IN4O2 |
Molecular Weight | 390.23 g/mol |
CAS Number | 1027616-32-5 |
Purity | >97% |
Antimicrobial Activity | Effective against Gram-positive bacteria |
Antiviral Activity | Potential against norovirus |
Properties
IUPAC Name |
tert-butyl 4-(5-iodopyrimidin-2-yl)piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19IN4O2/c1-13(2,3)20-12(19)18-6-4-17(5-7-18)11-15-8-10(14)9-16-11/h8-9H,4-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTVLKNKJZMNQKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=NC=C(C=N2)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19IN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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